Ligustrosidic acid
Overview
Description
Ligustrosidic acid is a secoiridoid glucoside derivative primarily isolated from the fruits of Ligustrum lucidum, a plant belonging to the Oleaceae family. This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ligustrosidic acid can be synthesized through the extraction of Ligustrum lucidum fruits. The process involves the following steps:
Extraction: The dried fruits are extracted using methanol.
Fractionation: The methanol extract is fractionated using solvents such as chloroform, ethyl acetate, n-butanol, and water.
Isolation: The ethyl acetate-soluble fraction is subjected to chromatographic procedures to isolate this compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through the extraction and isolation from natural sources.
Chemical Reactions Analysis
Types of Reactions: Ligustrosidic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Hydrolysis: Acid hydrolysis of this compound yields glucose and other products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid are commonly employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Hydrolysis Products: Glucose and other related compounds.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of secoiridoid glucosides.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for liver protection, anti-cancer, and anti-aging effects.
Industry: Utilized in the development of natural antioxidant formulations.
Mechanism of Action
Ligustrosidic acid exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Hepatoprotective Activity: Protects liver cells from damage by enhancing antioxidant defenses and reducing inflammation.
Comparison with Similar Compounds
Ligustrosidic acid is compared with other secoiridoid glucosides such as:
- Isothis compound
- 6’-O-trans-cinnamoyl 8-epikingisidic acid
- 6’-O-cis-cinnamoyl 8-epikingisidic acid
Uniqueness:
Properties
IUPAC Name |
(2E)-2-[4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O14/c1-35-23(34)16-11-37-24(39-25-22(33)21(32)20(31)17(10-26)38-25)15(8-18(28)29)14(16)9-19(30)36-7-6-12-2-4-13(27)5-3-12/h2-5,8,11,14,17,20-22,24-27,31-33H,6-7,9-10H2,1H3,(H,28,29)/b15-8+/t14?,17-,20-,21+,22-,24?,25+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAAGTPILCOZIR-MSISIIAVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(=CC(=O)O)C1CC(=O)OCCC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=COC(/C(=C/C(=O)O)/C1CC(=O)OCCC2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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